![molecular formula C11H12N4O2S B14226799 N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide CAS No. 828920-55-4](/img/structure/B14226799.png)
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of both thiazole and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction between the thiazole derivative and a pyridine-2-carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The thiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiazole and pyridine derivatives.
科学的研究の応用
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide involves:
Molecular Targets: The compound can interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate various signaling pathways, leading to changes in cellular functions and responses.
Binding Interactions: The presence of the hydroxyethyl, thiazole, and pyridine groups allows for specific binding interactions with target molecules.
類似化合物との比較
Similar Compounds
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}benzamide: Similar structure but with a benzamide group instead of a pyridine ring.
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}quinoline-2-carboxamide: Similar structure but with a quinoline ring instead of a pyridine ring.
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyrimidine-2-carboxamide: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide is unique due to the combination of the thiazole and pyridine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
CAS番号 |
828920-55-4 |
|---|---|
分子式 |
C11H12N4O2S |
分子量 |
264.31 g/mol |
IUPAC名 |
N-[5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c16-6-5-13-9-7-14-11(18-9)15-10(17)8-3-1-2-4-12-8/h1-4,7,13,16H,5-6H2,(H,14,15,17) |
InChIキー |
MNNLPWSJXIDQRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=C(S2)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


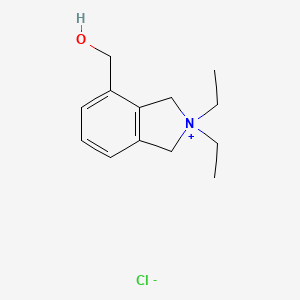
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
![Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14226747.png)
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
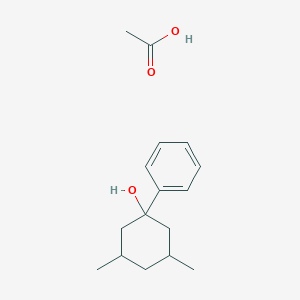
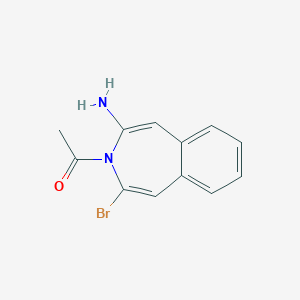
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
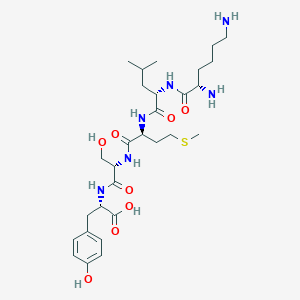
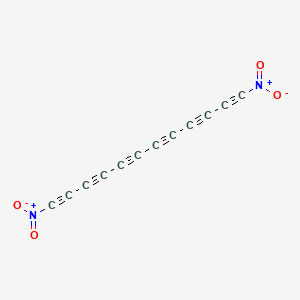
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)

